N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt

Isotope-Dilution Mass Spectrometry Biomonitoring Internal Standard

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt (CAS 1331894-57-5), also known as HEMA-d4 DCHA salt, is a deuterium-labeled analog of the ethylene oxide urinary metabolite N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). This compound carries four deuterium atoms on the 2-hydroxyethyl side chain, yielding a +4 Da mass shift relative to the unlabeled analyte, and is formulated as a dicyclohexylamine salt for enhanced organic-solvent solubility and long-term stability.

Molecular Formula C19H36N2O4S
Molecular Weight 392.591
CAS No. 1331894-57-5
Cat. No. B565121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt
CAS1331894-57-5
SynonymsS-(2-Hydroxyethyl-d4)mercapturic Acid Dicyclohexylamine Salt;  HEMA-d4; 
Molecular FormulaC19H36N2O4S
Molecular Weight392.591
Structural Identifiers
SMILESCC(=O)NC(CSCCO)C(=O)O.C1CCC(CC1)NC2CCCCC2
InChIInChI=1S/C12H23N.C7H13NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(10)8-6(7(11)12)4-13-3-2-9/h11-13H,1-10H2;6,9H,2-4H2,1H3,(H,8,10)(H,11,12)/t;6-/m.0/s1/i;2D2,3D2
InChIKeyXLGHARKAPCCVFZ-XAEDZKCESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt (CAS 1331894-57-5): Stable Isotope-Labeled Internal Standard for Mercapturic Acid Biomonitoring


N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt (CAS 1331894-57-5), also known as HEMA-d4 DCHA salt, is a deuterium-labeled analog of the ethylene oxide urinary metabolite N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA). This compound carries four deuterium atoms on the 2-hydroxyethyl side chain, yielding a +4 Da mass shift relative to the unlabeled analyte, and is formulated as a dicyclohexylamine salt for enhanced organic-solvent solubility and long-term stability . Its primary application is as a stable isotope-labeled internal standard (SIL-IS) in isotope-dilution LC-MS/MS methods for quantitative biomonitoring of volatile organic compound exposure [1].

Why Unlabeled HEMA or Non-Isotopic Analogs Cannot Substitute for N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt in Validated LC-MS/MS Biomonitoring


Unlabeled N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA) is an endogenous biomarker found in 71% of the general population at quantifiable urinary concentrations [1]. Using unlabeled HEMA as an internal standard—or employing a non-isotopic structural analog—introduces uncorrectable matrix effects, variable extraction recovery, and ionization suppression that degrade quantitative accuracy. Only a stable isotope-labeled analog such as HEMA-d4 co-elutes with the native analyte and experiences identical sample preparation losses, thereby enabling complete correction of recovery variability through isotope-dilution quantification [2]. The dicyclohexylamine salt form further distinguishes this product from the free-acid HEMA-d4 (CAS 86293-33-6) by providing a crystalline solid with well-defined melting point and superior solubility in organic solvents commonly used for stock standard preparation [3].

Quantitative Differentiation of N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt from Its Closest Analogs: Head-to-Head Evidence for Procurement Decisions


Mass Shift of +4 Da Enables Baseline-Resolved MS Detection Without Isotopic Cross-Talk

The target compound incorporates four deuterium atoms at the 2-hydroxyethyl moiety (HOCD2CD2S-), yielding a molecular weight of 392.59 Da versus 388.56 Da for the unlabeled dicyclohexylamine salt (CAS 1331896-18-4) . This +4 Da mass shift ensures that the M, M+1, and M+2 natural-abundance isotope peaks of the unlabeled analyte do not overlap with the monoisotopic peak of the internal standard—a problem commonly observed with single- or double-deuterium labels [1]. The 99 atom % D isotopic enrichment certified by the manufacturer guarantees that >99% of molecules carry four deuterium atoms, minimizing unlabeled carryover signal .

Isotope-Dilution Mass Spectrometry Biomonitoring Internal Standard

Dicyclohexylamine Salt Form Delivers Measurably Superior Organic-Phase Solubility Relative to Free-Acid HEMA-d4

The dicyclohexylamine (DCHA) salt form confers solubility in methanol and DMSO, enabling preparation of concentrated stock solutions (≥10 mM) suitable for spiking into biological matrices . In contrast, the free-acid HEMA-d4 (CAS 86293-33-6; C7H9D4NO4S; MW 211.27) exhibits limited solubility in organic solvents and typically requires aqueous-organic mixtures, which can accelerate deuterium-hydrogen back-exchange at the hydroxyl position . The DCHA salt is a crystalline solid with a sharp melting point of 169–171°C, facilitating gravimetric purity verification and accurate weighing for primary stock preparation—a property absent in the often oily or amorphous free-acid form .

Standard Preparation Solubility Salt Selection

Isotope-Dilution LC-MS/MS Using HEMA-d4 Achieves Near-Quantitative Recovery Correction vs. External Calibration Approaches

The Barr and Ashley (1998) isotope-dilution HPLC-MS/MS method employing a deuterated HEMA internal standard (structurally equivalent to HEMA-d4) reported a limit of detection of 0.68 µg/L in a 1-mL urine sample, with an accuracy indistinguishable from 100% and a coefficient of variation of 22% at 4–11 µg/L [1]. This represents a dramatic improvement over external-standard calibration methods for HEMA, which suffer from large intersample recovery variability due to differences in urine ionic strength and concentration—a problem the isotope-dilution technique completely corrects for each sample [1]. The published method demonstrated a detection frequency of approximately 75% in a population with no known overt exposure, confirming sensitivity sufficient for environmental background-level biomonitoring [1][2].

Analytical Recovery Isotope Dilution Method Validation

Certified Isotopic Enrichment of 99 Atom % D Minimizes Unlabeled Impurity Interference Versus Competing Deuterated Products with Lower Enrichment

The target product is certified at 99 atom % D isotopic enrichment, meaning ≤1% of molecules carry fewer than four deuterium atoms . Competing HEMA-d4 products from certain suppliers may be offered at 98 atom % D or lower, which doubles the fraction of isotopologue impurities (from 1% to 2%) that co-elute with the unlabeled analyte and contribute false-positive signal in the analyte channel. For an analytical method targeting urinary HEMA at typical background concentrations of 1–3 µg/g creatinine [1], a 1% impurity contributes a blank-equivalent concentration of 0.01–0.03 µg/g creatinine per µg of spiked internal standard—potentially exceeding one-third of the method LOD. The 99 atom % specification reduces this systematic error source by half relative to a 98 atom % product [2].

Isotopic Purity Quality Specification Procurement Criterion

High-Impact Application Scenarios for N-Acetyl-S-(2-hydroxyethyl-d4)-L-cysteine Dicyclohexylamine Salt in Exposure Science and Regulatory Biomonitoring


Population-Scale Biomonitoring of Ethylene Oxide Exposure (e.g., NHANES-Type Surveys)

The +4 Da mass shift and 99% isotopic enrichment of HEMA-d4 DCHA salt make it the definitive internal standard for high-throughput, isotope-dilution LC-MS/MS quantification of HEMA in large epidemiological cohorts. The method validated by Barr and Ashley (1998)—which achieved an LOD of 0.68 µg/L and ~100% accuracy—has been adopted in NHANES reference-range studies encompassing 412 adults and remains the analytical gold standard [1][2]. The DCHA salt's DMSO solubility enables preparation of stable, concentrated stock solutions compatible with automated liquid-handling platforms, directly supporting studies requiring >1,000 samples with consistency across batches [1].

Occupational Exposure Assessment in Sterilization and Chemical Manufacturing Facilities

HEMA is a urinary biomarker for exposure to ethylene oxide, a sterilant gas classified as a Group 1 carcinogen by IARC. The isotope-dilution method using deuterated HEMA IS—as implemented by Ahn et al. (2011) with a LOQ of 1 ng/mL and precision <20%—has been successfully applied to occupational field studies of healthcare workers and patients exposed to ethylene oxide and formaldehyde [3]. The crystalline DCHA salt form ensures accurate gravimetric preparation of calibration standards, a critical requirement for ISO/IEC 17025-accredited occupational hygiene laboratories reporting results for regulatory compliance.

Tobacco Smoke Exposure Research and Smoking Cessation Clinical Trials

Urinary HEMA is a validated biomarker of cigarette smoke exposure, with smokers showing geometric mean concentrations 2.5-fold higher than nonsmokers (2.8 vs. 1.1 µg/g creatinine; p=0.0001) [2]. The Schettgen et al. (2008) multi-analyte mercapturic acid method—which uses deuterated internal standards for HEMA, HPMA, and other mercapturates—achieved a mean accuracy of 102% and precision of 3.5% across six analytes [4]. Procurement of HEMA-d4 DCHA salt with documented isotopic enrichment of 99% ensures compatibility with this multi-analyte workflow, enabling simultaneous quantification of multiple VOC exposure biomarkers in a single analytical run.

Toxicology Research on Glutathione-Dependent Detoxification Pathways

As a labeled metabolite tracer, HEMA-d4 supports mechanistic studies of the glutathione conjugation pathway for electrophilic xenobiotics including vinyl chloride, ethylene dibromide, and acrylonitrile. The deuterium label at the hydroxyethyl moiety is chemically and metabolically stable under physiological conditions, enabling use in in vitro hepatocyte incubation studies and in vivo metabolite profiling experiments. The dicyclohexylamine salt formulation provides a shelf-stable, weighable solid that can be accurately dispensed for dose-response studies, distinguishing it from the hygroscopic free-acid form (CAS 86293-33-6) which is more difficult to handle quantitatively [5].

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